![molecular formula C13H17Cl2N3 B567594 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride CAS No. 1337880-11-1](/img/structure/B567594.png)

6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is a solid substance with a molecular weight of 229.28 . It’s stored in dry conditions at room temperature .

Synthesis Analysis

There are some related compounds that have been synthesized using various methods. For instance, ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was synthesized using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .Molecular Structure Analysis

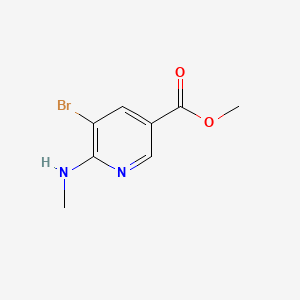

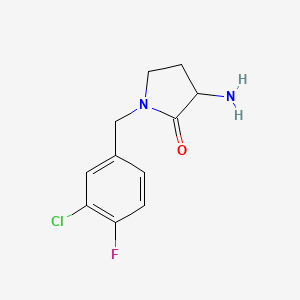

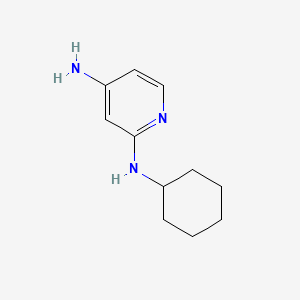

The linear formula for “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” is C13H15N3O . For “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride”, the empirical formula is C6H11Cl2N3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one” include a molecular weight of 229.28 . It’s a solid substance that’s stored in dry conditions at room temperature . The empirical formula for “4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride” is C6H11Cl2N3 .Applications De Recherche Scientifique

Chemical Structure and Properties

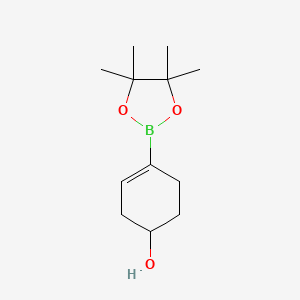

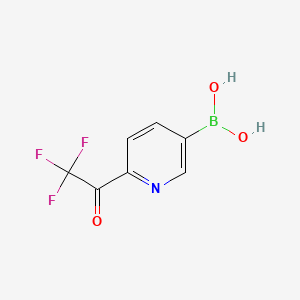

The chemical compound 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is part of a broader class of compounds known for their heterocyclic aromatic structures, which are central to various pharmacological and chemical research areas. These compounds' unique structural features make them valuable in exploring binding modes, spectroscopic properties, and biological activities. For example, the review by Boča, Jameson, and Linert (2011) highlights the extensive variability in the chemistry and properties of related pyridine and benzimidazole compounds, underscoring the potential for discovering novel analogues with significant applications (Boča, Jameson, & Linert, 2011).

Kinase Inhibition and Drug Development

One of the notable applications of compounds like this compound is in the development of kinase inhibitors, which are crucial in cancer therapy and other diseases. The patent review by Wenglowsky (2013) provides insight into the versatility of the pyrazolo[3,4-b]pyridine scaffold in designing kinase inhibitors, highlighting its ability to achieve multiple kinase binding modes and its potential advantages in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Optoelectronic Materials

The synthesis and application of related heterocyclic compounds for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors represent another critical area of research. For instance, the work by Lipunova et al. (2018) on quinazolines and pyrimidines emphasizes the value of incorporating these heterocycles into π-extended conjugated systems for creating novel optoelectronic materials, highlighting their significant electroluminescent properties and potential applications in organic light-emitting diodes (OLEDs) (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Catalysis and Synthetic Chemistry

The use of hybrid catalysts in synthesizing pyranopyrimidine and related scaffolds is an exciting development in medicinal and pharmaceutical industries, demonstrating broader synthetic applications and bioavailability. The review by Parmar, Vala, and Patel (2023) covers the synthetic pathways and the application of diverse hybrid catalysts for developing these scaffolds, underlining the importance of these methods in creating lead molecules for drug development (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .

Mode of Action

It can be inferred that the compound may interact with its targets, such as c-met kinase, leading to changes in the kinase’s activity . This interaction could potentially inhibit the kinase, thereby affecting cellular processes regulated by this enzyme .

Biochemical Pathways

Given the potential target of this compound, it may influence pathways regulated by c-met kinase . These pathways could include those involved in cell growth, survival, and migration .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . This could impact the bioavailability of the compound .

Result of Action

If the compound acts as an inhibitor of c-met kinase, it could potentially lead to a decrease in cellular processes regulated by this enzyme, such as cell growth, survival, and migration .

Action Environment

The compound is recommended to be stored sealed in a dry environment at room temperature , suggesting that moisture and temperature could potentially affect its stability.

Propriétés

IUPAC Name |

6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)9-16-7-6-12-8-14-15-13(12)10-16;;/h1-5,8H,6-7,9-10H2,(H,14,15);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRNRAFCTCUPUGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B567515.png)

![tert-Butyl 6-(8-(benzo[d]thiazol-2-ylcarbamoyl)-3,4-dihydroisoquinolin-2(1H)-yl)-3-bromopicolinate](/img/structure/B567516.png)

![5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole](/img/structure/B567519.png)

![4,6-Dichloro-7-fluoro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B567523.png)

![1-(2-Methoxyethyl)-7-methyl-1H-pyrido[2,3-D][1,3]oxazine-2,4-dione](/img/structure/B567532.png)

![3-Methylamino-5-bromo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B567534.png)